molecular formula C6H3BF3KN2O B1454265 Potassium benzofurazan-5-trifluoroborate CAS No. 1225608-24-1

Potassium benzofurazan-5-trifluoroborate

Cat. No. B1454265
CAS RN: 1225608-24-1
M. Wt: 226.01 g/mol
InChI Key: VVXGHNBCIPLVLI-UHFFFAOYSA-N
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Description

Potassium benzofurazan-5-trifluoroborate is an organotrifluoroborate involved in copper-mediated cross-coupling and Suzuki cross-coupling . Organotrifluoroborates are versatile and stable boronic acid surrogates .


Synthesis Analysis

This compound has been used in the synthesis of thiirane-based inhibitors of matrix metalloproteinases . It has also been used in copper-mediated cross-coupling and Suzuki cross-coupling .


Molecular Structure Analysis

The molecular formula of this compound is C6H3BF3KN2O . The molecular weight is 226.01 g/mol . The InChI is 1S/C6H3BF3N2O.K/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5;/h1-3H;/q-1;+1 . The Canonical SMILES is B-(F)(F)F.[K+] .


Chemical Reactions Analysis

This compound is involved in copper-mediated cross-coupling and Suzuki cross-coupling . It has been used in the synthesis of thiirane-based inhibitors of matrix metalloproteinases .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 226.01 g/mol . It has 0 hydrogen bond donor count and 7 hydrogen bond acceptor count . It has 0 rotatable bond count . The exact mass is 225.9927589 g/mol .

Scientific Research Applications

Synthesis and Biological Applications

Benzofuran derivatives, closely related to potassium benzofurazan-5-trifluoroborate, serve as key intermediates in the synthesis of pharmacologically active molecules. For instance, benzofuran compounds have been identified for their anti-tuberculosis, antimicrobial, and anticancer activities. The synthesis of these compounds often involves innovative techniques that allow for the introduction of functional groups enhancing their biological activity (Thorat et al., 2016; Idrees et al., 2019). These findings underscore the importance of benzofuran derivatives in developing new therapeutics.

Chemical Synthesis and Material Science

Benzofuran derivatives are also pivotal in material science and chemical synthesis. Novel methodologies for constructing benzofuran rings have been developed, showcasing the versatility of these compounds in synthesizing complex molecular structures. For example, the use of potassium trinitromethanide as a synthon equivalent illustrates the innovative approaches in the synthesis of polysubstituted benzofurans, which could have implications for the development of new materials and chemical sensors (Osyanin et al., 2014).

Photophysical and Fluorogenic Properties

The photophysical study of benzofurazan derivatives highlights their potential as fluorogenic probes for various applications, including biological imaging and molecular diagnostics. The properties of these compounds, such as fluorescence and photolysis, are crucial for developing new imaging agents and sensors (Uchiyama et al., 2002). This area of research is particularly relevant for this compound, suggesting its potential applications in advanced imaging techniques.

Safety and Hazards

Potassium benzofurazan-5-trifluoroborate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

Potassium benzofurazan-5-trifluoroborate plays a significant role in biochemical reactions, particularly in copper-mediated cross-coupling and Suzuki cross-coupling reactions . These reactions are essential for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules. The compound interacts with various enzymes and proteins involved in these reactions, facilitating the transfer of functional groups and enhancing the efficiency of the reactions. The nature of these interactions involves the formation of stable boronic acid surrogates, which are versatile and stable under various reaction conditions .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulating the activity of specific enzymes and proteins, leading to changes in cellular behavior. For instance, it can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, either inhibiting or activating their functions. This binding interaction can lead to changes in gene expression, resulting in altered cellular functions. The compound’s ability to form stable boronic acid surrogates plays a crucial role in its mechanism of action, as it facilitates the transfer of functional groups in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its activity over extended periods. Prolonged exposure to certain conditions may lead to its degradation, resulting in reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function, enhancing metabolic processes and improving overall cellular health. At higher doses, the compound may exhibit toxic or adverse effects, leading to cellular damage and impaired function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s impact on metabolite levels has been studied, showing that it can alter the concentrations of specific metabolites within the cell. These changes in metabolite levels can influence overall cellular metabolism, affecting energy production and other essential cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that the compound exerts its effects precisely where needed, enhancing its overall efficacy in biochemical reactions and cellular processes .

properties

IUPAC Name

potassium;2,1,3-benzoxadiazol-5-yl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BF3N2O.K/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXGHNBCIPLVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=NON=C2C=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BF3KN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674193
Record name Potassium (2,1,3-benzoxadiazol-5-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1225608-24-1
Record name Potassium (2,1,3-benzoxadiazol-5-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium benzo[c][1,2,5]oxadiazole-5-trifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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